molecular formula C14H12N2O3S B2712335 N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 331459-61-1

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2712335
CAS No.: 331459-61-1
M. Wt: 288.32
InChI Key: NOULOSKCUQYBIA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a benzodioxole ring and a pyridine ring connected through a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Sulfanyl Linkage Formation: The benzodioxole intermediate is then reacted with a pyridine-2-thiol in the presence of a base to form the sulfanyl linkage.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl and acetamide groups.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridine rings may facilitate binding to these targets, while the sulfanyl and acetamide groups may participate in chemical reactions that modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-13(8-20-14-3-1-2-6-15-14)16-10-4-5-11-12(7-10)19-9-18-11/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOULOSKCUQYBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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